molecular formula C11H14N2O3S B3387808 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 852218-22-5

2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid

Cat. No.: B3387808
CAS No.: 852218-22-5
M. Wt: 254.31 g/mol
InChI Key: YFWWWLSUYXRYCH-UHFFFAOYSA-N
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Description

2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with carbamoyl and trimethyl groups, as well as a sulfanylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the pyridine core. The pyridine ring is first functionalized with the appropriate substituents, followed by the introduction of the sulfanylacetic acid group. Reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of different pyridine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)methoxy]acetic acid

  • 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)ethoxy]acetic acid

  • 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)propoxy]acetic acid

Uniqueness: 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid is unique due to its sulfanyl group, which imparts different chemical properties compared to its methoxy, ethoxy, and propoxy analogs. This difference can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

2-(3-carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-5-6(2)9(10(12)16)11(13-7(5)3)17-4-8(14)15/h4H2,1-3H3,(H2,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWWWLSUYXRYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)O)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
Reactant of Route 3
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
Reactant of Route 4
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
Reactant of Route 5
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
Reactant of Route 6
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid

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